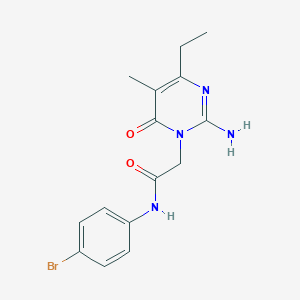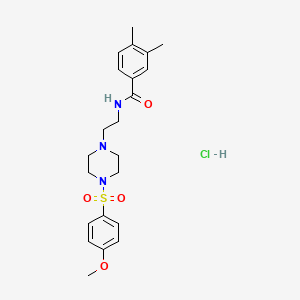
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and proliferation of cancer cells or microorganisms. 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is required for the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer research, 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. In agricultural chemistry, 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the growth and development of certain plant pathogens, leading to increased crop yields. In material science, 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been shown to exhibit unique optical and electronic properties, making it a promising precursor for the synthesis of novel materials.
実験室実験の利点と制限
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide, including the development of new synthetic methods for its preparation, the investigation of its potential applications in other fields, such as energy storage and catalysis, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential toxicity and environmental impact of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide and its derivatives.
合成法
The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide involves the reaction between 4-bromoaniline and 2-amino-4-ethyl-5-methyl-6-oxypyrimidine-1(6H)-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The product is then purified through recrystallization to obtain 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide in high purity.
科学的研究の応用
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In agricultural chemistry, 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been studied as a potential herbicide and fungicide. In material science, 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide has been explored as a potential precursor for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-3-12-9(2)14(22)20(15(17)19-12)8-13(21)18-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUIZVFYKJBNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N(C(=N1)N)CC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-bromophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2432244.png)
![2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2432245.png)




![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2432253.png)
